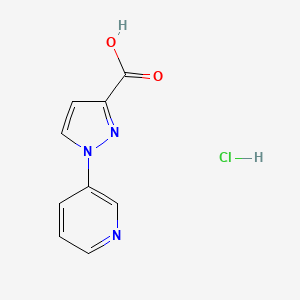

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-Pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride" is not directly mentioned in the provided papers, but the papers discuss various pyrazole derivatives, which are closely related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure with two adjacent nitrogen atoms. They are known for their utility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

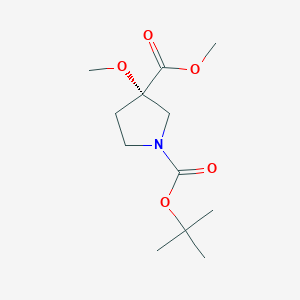

The synthesis of pyrazole derivatives often involves cyclization reactions, condensation with carbonyl groups, and reactions with acid chlorides or isocyanates. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives from acid chlorides and binucleophiles like diamines and amino alcohols has been reported with good yields . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides from pyrazole carbonyl chloride and phenylhydroxyamines has been described . These methods could potentially be adapted for the synthesis of the compound .

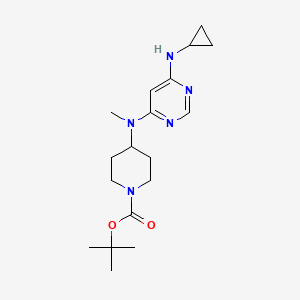

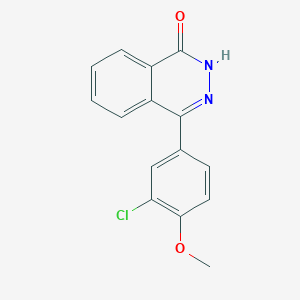

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and HRMS. For example, the structure of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was determined by these techniques . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization, condensation, and electrophilic attack. The functionalization reactions of pyrazole carboxylic acids and their acid chlorides with amines or diamines have been studied, leading to the formation of amides or imidazo[4,5-b]pyridine derivatives . The regiochemistry of electrophilic attack on amino-pyrazole derivatives has also been explored, showing differing outcomes depending on the electrophile used .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The optical properties, including UV-vis absorption and fluorescence characteristics, have been investigated for some derivatives, revealing the influence of substituents on these properties . These properties are important for the practical applications of pyrazole compounds in various fields .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed novel synthetic pathways and conducted detailed structural analyses for pyrazole derivatives. For instance, Shen et al. (2012) synthesized new pyrazole derivatives and characterized them using NMR, IR spectroscopies, and X-ray diffraction, comparing the molecular structures with density-functional-theory (DFT) calculations (Shen et al., 2012). Another study by Yıldırım et al. (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım et al., 2005).

Coordination Polymers and Materials Science

Pyrazole derivatives, including those similar to "1-Pyridin-3-ylpyrazole-3-carboxylic acid hydrochloride," serve as ligands for constructing coordination polymers with unique properties. Zhao et al. (2014) prepared new coordination complexes using a pyrazole-carboxylate type ligand, which revealed diverse structural types and potential applications in materials science (Zhao et al., 2014).

Corrosion Inhibition

Compounds containing pyridine and pyrazole moieties have been evaluated as corrosion inhibitors. Bouklah et al. (2005) investigated the efficiency of pyridine–pyrazole compounds as corrosion inhibitors for steel, demonstrating significant potential for these compounds in protecting metals (Bouklah et al., 2005).

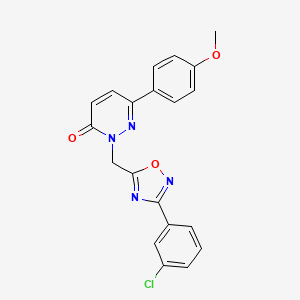

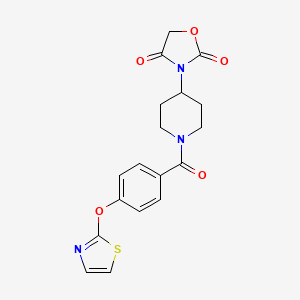

Pharmaceutical Applications

While specific to structural and material applications, the chemical frameworks similar to "1-Pyridin-3-ylpyrazole-3-carboxylic acid hydrochloride" are also foundational in the development of pharmaceuticals. Research includes synthesizing novel compounds for antimicrobial and antimycobacterial activity, as explored by Sidhaye et al. (2011), showcasing the broad applicability of these derivatives in creating new therapeutic agents (Sidhaye et al., 2011).

Propriétés

IUPAC Name |

1-pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7;/h1-6H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIKRGNAKAQBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC(=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2535076.png)

![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)

![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)